molecular formula C5H7N3O2 B1311835 methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 60419-70-7

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1311835
CAS RN: 60419-70-7
M. Wt: 141.13 g/mol
InChI Key: UIAFUZFURUTFNX-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound. It is a derivative of triazole . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and characterized. These compounds have been studied using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).

Catalytic Applications

  • Methyl 1H-1,2,3-triazole-4-carboxylate has been utilized as a ligand for gold(I) cations, demonstrating excellent catalytic efficiency in processes like allene synthesis and alkyne hydration (Hu et al., 2019).

Pharmaceutical Intermediates

  • The synthesis of various 1,2,3-triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, has implications in pharmaceutical research. These derivatives serve as intermediates in the synthesis of drugs and possess diverse pharmacological activities (Cottrell et al., 1991).

Luminescence in Metal Complexes

  • Complexes involving 1,2,3-triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and characterized for their luminescent properties, with potential applications in material science and coordination chemistry (Zhao et al., 2014).

Molecular Structure Analysis

  • The molecular and crystal structures of triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been investigated. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their practical applications (Boechat et al., 2010).

Antimicrobial Agents

Nanoparticle-mediated Synthesis

  • ZnO nanoparticles have been used to catalyze the regioselective N-alkylation of methyl 1H-1,2,3-triazole-4-carboxylate. This process leads to the production of methyl N1-alkylated 1,2,3-triazole-4-carboxylates, showcasing the compound's role in nanoparticle-mediated organic synthesis (Prabakaran et al., 2012).

Applications in Coordination Polymers

  • Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and its isomers have been used in the construction of Cd(II) coordination polymers. The positional isomeric effect of these ligands significantly influences the structure and properties of the resulting polymers, important in materials science and coordination chemistry (Cisterna et al., 2018).

Antibacterial and Antiviral Activities

  • Various triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and tested for antibacterial and antiviral activities. These compounds show promise in the development of new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance and emerging viral diseases (Holla et al., 2005).

Future Directions

Triazole compounds have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that “Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” and its derivatives could be further studied for potential applications in these areas.

properties

IUPAC Name

methyl 5-methyl-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAFUZFURUTFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437876
Record name methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS RN

60419-70-7
Record name methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
XB Chen, FM Sun, J Xu, Z Ma… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C10H11ClN4O2S, the triazole ring carries methyl and ethoxycarbonyl groups and is bound via a methylene bridge to a chlorothiazole unit. There is also evidence …
Number of citations: 9 scripts.iucr.org
XB Chen, DQ Shi - Phosphorus, Sulfur, and Silicon and the …, 2008 - Taylor & Francis
In order to search for novel agrochemicals with high activity and low toxicity, a series of phosphonate derivatives containing 1,2,3-triazolyl and pyridyl rings were synthesized using 2-…
Number of citations: 25 www.tandfonline.com
JB He, LL Feng, J Li, RJ Tao, YL Ren, J Wan… - Bioorganic & Medicinal …, 2014 - Elsevier
As potential inhibitors of pyruvate dehydrogenase complex E1 (PDHc-E1), a series of 19 1-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-methyl-N′-(substituent)benzylidene-1H-1,2,3-…
Number of citations: 35 www.sciencedirect.com
NT Pokhodylo, RD Savka, MD Obushak - Russian Journal of Organic …, 2021 - Springer
The reaction of β-keto esters or acetylacetone with alkyl azides in the system K 2 CO 3 /DMSO proved to be a convenient method of synthesis of tri- and disubstituted 1-alkyl-1H-1,2,3-…
Number of citations: 1 link.springer.com
DIA Othman, A Hamdi, SS Tawfik… - Journal of Enzyme …, 2023 - Taylor & Francis
Multi-target inhibitors represent useful anticancer agents with superior therapeutic attributes. Here in, two novel series of benzimidazole-triazole hybrids were designed, synthesised as …
Number of citations: 15 www.tandfonline.com

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